molecular formula C12H18N2OS B188354 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 301321-98-2

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B188354
CAS No.: 301321-98-2
M. Wt: 238.35 g/mol
InChI Key: OAPRCRIUXLGPCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299412 involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclo[2.2.1]heptane ring system: This is typically achieved through a Diels-Alder reaction.

    Introduction of the acetamide group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with an appropriate acylating agent.

    Attachment of the 3-chloro-4-(difluoromethoxy)phenyl group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of WAY-299412 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-299412 can undergo several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

WAY-299412 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of Hsp90 in protein folding and stability.

    Biology: It is used to investigate the cellular functions of Hsp90 and its client proteins.

    Medicine: WAY-299412 has potential therapeutic applications in the treatment of diseases such as cancer, where Hsp90 is known to play a role in the stabilization of oncogenic proteins.

    Industry: It can be used in the development of new drugs targeting Hsp90.

Mechanism of Action

WAY-299412 exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of Hsp90 client proteins, which are often involved in cell growth and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • WAY-204688
  • WAY-100135
  • WAY-123398
  • WAY-101405
  • WAY-267464 dihydrochloride
  • WAY-200070
  • WAY-647802
  • WAY-100289
  • WAY-329602

Uniqueness

WAY-299412 is unique in its specific inhibition of Hsp90, which distinguishes it from other compounds that may target different molecular chaperones or have broader mechanisms of action. Its specific binding to the ATP-binding pocket of Hsp90 makes it a valuable tool for studying the role of this chaperone in various biological processes .

Properties

IUPAC Name

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-14-12(15)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPRCRIUXLGPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389337
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301321-98-2
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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